Xyloketal A

Descripción

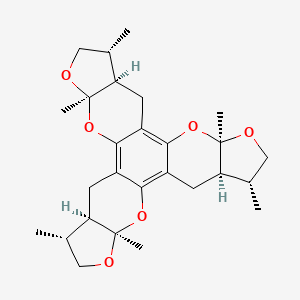

Structure

3D Structure

Propiedades

Fórmula molecular |

C27H36O6 |

|---|---|

Peso molecular |

456.6 g/mol |

Nombre IUPAC |

(4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1,10,19-triene |

InChI |

InChI=1S/C27H36O6/c1-13-10-28-25(4)19(13)7-16-22(31-25)17-8-20-14(2)12-30-27(20,6)33-24(17)18-9-21-15(3)11-29-26(21,5)32-23(16)18/h13-15,19-21H,7-12H2,1-6H3/t13-,14-,15-,19+,20+,21+,25+,26+,27+/m0/s1 |

Clave InChI |

HFZTVRRNBDAJIS-PERNPGNGSA-N |

SMILES isomérico |

C[C@H]1CO[C@]2([C@@H]1CC3=C4C(=C5C(=C3O2)C[C@@H]6[C@H](CO[C@@]6(O5)C)C)C[C@@H]7[C@H](CO[C@@]7(O4)C)C)C |

SMILES canónico |

CC1COC2(C1CC3=C4C(=C5C(=C3O2)CC6C(COC6(O5)C)C)CC7C(COC7(O4)C)C)C |

Sinónimos |

xyloketal A |

Origen del producto |

United States |

Foundational & Exploratory

Xyloketal A: A Technical Guide to its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xyloketal A is a novel marine-derived natural product, first isolated from the mangrove fungus Xylaria sp. (strain no. 2508) off the South China Sea coast.[1][2] Its discovery in 2001 revealed a unique C3-symmetric ketal structure, setting it apart from its analogues, Xyloketals B-E, which were isolated concurrently.[1][2] The primary biological activity identified for this compound is the inhibition of acetylcholinesterase, a key enzyme in cholinergic neurotransmission.[1][2] While much of the subsequent research on the xyloketal family has focused on the more potent analogue, Xyloketal B, this guide provides a comprehensive overview of the discovery, origin, and known biological activities of this compound, including detailed experimental protocols and an exploration of potential signaling pathways based on the broader xyloketal family.

Discovery and Origin

This compound was first reported in 2001 by Lin et al. in the Journal of Organic Chemistry.[1][2] It was isolated from the fermentation broth of the mangrove fungus Xylaria sp. (strain no. 2508), which was collected from the seeds of an angiosperm tree in the South China Sea.[1][2][3] This discovery highlighted the potential of marine-derived fungi as a source of novel bioactive compounds.[4] The structure of this compound, along with its analogues, was elucidated through spectroscopic methods and X-ray diffraction experiments.[1][2]

Fungal Strain and Fermentation

The producing organism, Xylaria sp. (strain no. 2508), is a member of the Ascomycota.[3] The fungus was cultured in a liquid medium to produce the secondary metabolites, including this compound. While the original publication provides a general overview, a detailed fermentation and extraction protocol has been reconstructed from various sources describing the cultivation of Xylaria species.

Isolation and Purification

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatographic separation. The ethyl acetate extract of the fermentation broth is subjected to column chromatography on silica gel, with a gradient elution from petroleum ether to ethyl acetate.[5] This process yields several fractions, from which this compound and its analogues can be purified.

Physicochemical Properties and Structure

This compound is a ketal compound with a unique C3 symmetry.[1][2] Its molecular formula is C27H36O6.[6] The detailed structure was determined using spectroscopic techniques, including 1H NMR, 13C NMR, and mass spectrometry, and confirmed by X-ray crystallography.[1][2]

| Property | Value | Reference |

| Molecular Formula | C27H36O6 | [6] |

| Molecular Weight | 456.6 g/mol | [6] |

| Appearance | Colorless solid | [2] |

| Symmetry | C3 | [1][2] |

Biological Activity: Acetylcholinesterase Inhibition

The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the levels and duration of action of acetylcholine, a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.

Quantitative Data

In the initial discovery paper, this compound was shown to significantly inhibit acetylcholinesterase.[5]

| Compound | Concentration | Inhibition of Acetylcholinesterase | p-value | Reference |

| This compound | 1.5 x 10-4 mol/L | Significant Inhibition | <0.01 | [5] |

Note: A specific IC50 value for this compound's inhibition of acetylcholinesterase was not provided in the original publication.

Experimental Protocols

Fungal Fermentation and Isolation of this compound (Reconstructed Protocol)

This protocol is a composite based on general methods for the cultivation of Xylaria sp. and the isolation of xyloketals.[7]

1. Fungal Culture and Fermentation:

-

Strain Maintenance: The Xylaria sp. (strain no. 2508) is maintained on a suitable agar medium, such as potato dextrose agar (PDA).

-

Seed Culture: Agar plugs containing the fungal mycelia are transferred to Erlenmeyer flasks containing a liquid seed medium (e.g., potato dextrose broth). The flasks are incubated on a rotary shaker for 3-5 days to generate a sufficient biomass for inoculation.

-

Production Culture: The seed culture is then used to inoculate larger fermentation vessels containing the production medium. The fermentation is carried out for an extended period (e.g., 14-30 days) under controlled conditions of temperature and agitation.

2. Extraction of Crude Metabolites:

-

The fermentation broth is separated from the mycelial mass by filtration or centrifugation.

-

The broth is then extracted multiple times with an organic solvent, typically ethyl acetate.

-

The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification of this compound:

-

The crude extract is subjected to column chromatography on silica gel.

-

A gradient elution is employed, starting with a nonpolar solvent (e.g., petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Fractions enriched with this compound are combined and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to obtain the pure compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a standard and widely used protocol for measuring acetylcholinesterase activity.[6][8]

1. Principle: The assay is based on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the acetylcholinesterase activity.

2. Reagents:

-

Phosphate buffer (pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

DTNB solution (Ellman's reagent)

-

Acetylcholinesterase (AChE) enzyme solution

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Solvent control (e.g., DMSO)

3. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank: Contains buffer, DTNB, and ATCI, but no enzyme.

-

Control (100% activity): Contains buffer, DTNB, AChE, and the solvent used to dissolve the test compound.

-

Test Sample: Contains buffer, DTNB, AChE, and the test compound (this compound) at various concentrations.

-

-

Pre-incubation: Add buffer, DTNB, and either the solvent control or the test compound solution to the appropriate wells. Then, add the AChE solution to the control and test wells. Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25-37°C).

-

Reaction Initiation: Add the ATCI solution to all wells to start the enzymatic reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

The percentage of inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] x 100

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Potential Signaling Pathways

While specific signaling pathway studies for this compound are not available, research on the broader xyloketal family, particularly Xyloketal B, has elucidated several mechanisms of action. These findings suggest potential pathways through which this compound might also exert biological effects, although this requires experimental verification.

The xyloketal family of compounds has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[4][9][10] These activities are often mediated through the modulation of key signaling pathways.

Antioxidant and Cytoprotective Pathways

Studies on Xyloketal B have shown that it can protect cells from oxidative stress by activating the Nrf2/ARE pathway, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[10] It has also been shown to modulate the PI3K/Akt and ERK signaling pathways, which are upstream of Nrf2.[10]

Caption: Hypothesized antioxidant pathway for this compound.

Anti-inflammatory Pathways

The anti-inflammatory effects of xyloketals are thought to be mediated, in part, by the inhibition of the NF-κB signaling pathway.[10] This pathway is a key regulator of the expression of pro-inflammatory cytokines. By inhibiting NF-κB activation, xyloketals can reduce the production of these inflammatory mediators.

Caption: Hypothesized anti-inflammatory pathway for this compound.

Conclusion and Future Directions

This compound represents a unique chemical scaffold with demonstrated bioactivity as an acetylcholinesterase inhibitor. While its discovery paved the way for the investigation of the broader xyloketal family, further research is warranted to fully characterize the biological profile of this compound itself. Future studies should focus on determining its IC50 value for acetylcholinesterase inhibition, exploring its potential effects on other neurological targets, and investigating its activity in the antioxidant and anti-inflammatory pathways that have been identified for its analogues. Such research will be crucial in determining the full therapeutic potential of this novel marine-derived compound.

References

- 1. scribd.com [scribd.com]

- 2. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Xyloketal B, a marine compound, acts on a network of molecular proteins and regulates the activity and expression of rat cytochrome P450 3a: a bioinformatic and animal study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Effect of Culture Conditions on Metabolite Production of Xylaria sp - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Marine Compound Xyloketal B as a Potential Drug Development Target for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Xyloketal A: A Technical Guide for Researchers and Drug Development Professionals

Topic: Xyloketal A from the Fungus Xylaria sp.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a unique, C3-symmetric secondary metabolite isolated from the mangrove-associated fungus Xylaria sp. This technical guide provides a comprehensive overview of this compound, including its discovery, chemical properties, and known biological activities. Detailed methodologies for the fermentation of Xylaria sp., as well as the extraction, purification, and characterization of this compound, are presented. Furthermore, this guide outlines the experimental protocol for assessing its most prominent biological activity: acetylcholinesterase inhibition. While research into the specific signaling pathways modulated by this compound is still in its nascent stages, potential avenues for investigation are discussed based on the known activities of its structural analog, Xyloketal B. This document aims to serve as a valuable resource for researchers interested in the therapeutic potential of this fascinating natural product.

Introduction

The genus Xylaria, belonging to the family Xylariaceae, is a rich source of structurally diverse and biologically active secondary metabolites.[1][2] These fungi are widely distributed in both terrestrial and marine environments and are known for their role in decomposing organic matter.[1][3] Among the myriad of compounds produced by Xylaria species, the xyloketals represent a significant class of natural products with a range of potent biological activities.[3][4]

This compound was first isolated, along with its analogs, from the mangrove fungus Xylaria sp. (strain no. 2508) collected from the South China Sea. It possesses a distinctive and intriguing C3-symmetric, bowl-shaped conformation in its solid state, a feature that sets it apart from many other natural products.[3] Initial bioassays revealed its potential as an inhibitor of acetylcholinesterase, an enzyme critically involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[3][5]

Physicochemical Properties of this compound

This compound is a colorless, block-like crystalline compound.[3] Its molecular formula has been established as C₂₇H₃₆O₆, with a molecular weight of 456.6 g/mol .[3][5]

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₆ | [3][5] |

| Molecular Weight | 456.6 g/mol | [3][5] |

| Appearance | Colorless blocks | [3] |

| Melting Point | 164–166 °C | [3] |

| Symmetry | C₃ | [3] |

Biological Activity

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE).[3][5] In initial screenings, this compound demonstrated significant inhibitory activity against this enzyme at a concentration of 1.5 × 10⁻⁵ mol/L (p < 0.01).[3]

| Biological Activity | Target | Quantitative Data | Reference |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Inhibited at 1.5 × 10⁻⁵ mol/L (p < 0.01) | [3] |

Experimental Protocols

Fungal Fermentation and Extraction of Xyloketals

A detailed protocol for the cultivation of Xylaria sp. and the subsequent extraction of xyloketals is outlined below. This process is foundational for obtaining the necessary biomass for compound isolation.

Protocol:

-

Starter Culture: Xylaria sp. is maintained on a cornmeal seawater agar. Plugs of the mycelia are used for inoculation.[4]

-

Liquid Culture: The mycelial plugs are aseptically transferred to an Erlenmeyer flask containing a liquid medium (e.g., 10 g/L glucose, 2 g/L peptone, 1 g/L yeast extract, 30 g/L NaCl). The flask is incubated at 30 °C on a rotary shaker for 5-7 days.[4]

-

Large-Scale Fermentation: The mycelia from the liquid culture are transferred to a large-scale fermentor containing GYT (Glycerol, Yeast extract, Tryptone) medium and incubated at 30 °C for approximately 80 hours.[3]

-

Filtration and Concentration: The fermentation broth is filtered through muslin cloth, and the filtrate is concentrated.[3]

-

Solvent Extraction: The concentrated filtrate is then subjected to solvent extraction using ethyl acetate to obtain the crude extract containing xyloketals.[3][4]

Purification of this compound

The crude extract is subjected to chromatographic techniques to isolate and purify this compound.

Protocol:

-

Column Chromatography: The ethyl acetate extract is loaded onto a silica gel column.[3][4]

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate. This compound is typically eluted with a mixture of 8% ethyl acetate in petroleum ether.[3]

-

Crystallization: The fractions containing this compound are collected, concentrated, and the compound is purified by crystallization to yield colorless blocks.[3]

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

-

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC) NMR spectroscopy are used to determine the connectivity of atoms and the overall carbon-hydrogen framework.[3][4]

-

Mass Spectrometry (MS): Techniques such as FABMS or ESI-MS are used to determine the molecular weight and elemental composition.[3][4]

-

X-ray Diffraction: Single-crystal X-ray diffraction is employed to confirm the three-dimensional structure and stereochemistry of the molecule.[3]

Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for assessing the acetylcholinesterase inhibitory activity of this compound, based on the commonly used Ellman's method.

References

- 1. mdpi.com [mdpi.com]

- 2. Xyloketal B alleviates cerebral infarction and neurologic deficits in a mouse stroke model by suppressing the ROS/TLR4/NF-κB inflammatory signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Xyloketal A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xyloketal A, a unique C3-symmetric natural product isolated from the mangrove fungus Xylaria sp.[1][2] this compound has garnered significant interest due to its remarkable molecular architecture and potential therapeutic applications, including its activity as an acetylcholinesterase inhibitor.[2][3] This document details its complex chemical structure, absolute stereochemistry, relevant quantitative data, and key experimental protocols for its synthesis and isolation.

Chemical Structure and Core Scaffold

This compound is a polycyclic natural product with the molecular formula C₂₇H₃₆O₆ and a molecular weight of approximately 456.6 g/mol .[1] Its structure is highly distinctive, possessing a C3-symmetric axis.[4] This intricate architecture is built upon a central phloroglucinol (1,3,5-trihydroxybenzene) core, which has undergone a triple electrophilic aromatic substitution and subsequent intramolecular cyclization with three dihydrofuran units.[5] The resulting molecule features three fused bicyclic acetal moieties, creating a unique bowl-shaped conformation in the solid state, which is thought to be stabilized by anomeric effects.[4]

The IUPAC name for (-)-Xyloketal A is (4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0²,¹⁰.0⁴,⁸.0¹¹,¹⁹.0¹³,¹⁷.0²²,²⁶]heptacosa-1,10,19-triene.[1]

Stereochemistry and Absolute Configuration

The complex three-dimensional structure of this compound contains nine stereogenic centers. The absolute configuration of the naturally occurring enantiomer, (-)-Xyloketal A, has been determined through a combination of spectroscopic methods and total synthesis.[5][6] The stereochemistry at the key stereogenic centers has been established as 2R, 5R, 6R for each of the three heterocyclic portions of the molecule.[2]

The initial determination of its absolute stereochemistry was accomplished by analyzing its Circular Dichroism (CD) spectrum.[2][6] This assignment was later unequivocally confirmed through the first total synthesis of (-)-Xyloketal A, which utilized a chiral nonracemic precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, to ensure the correct stereochemical outcome.[5][7]

Quantitative Data

The following tables summarize key quantitative data reported for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₆ | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| Exact Mass | 456.251189 g/mol | [8] |

Table 2: Spectroscopic Data

| Technique | Data Highlights | Reference |

| ¹³C NMR | A complete list of ¹³C NMR shifts is available in spectral databases. | [8] |

| FTIR | Infrared spectrum is available for reference. | [8] |

| MS (GC) | Mass spectrum is available for reference. | [8] |

Note: Detailed peak lists for NMR, FTIR, and MS can be accessed through chemical databases such as SpectraBase.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for the synthesis and isolation of this compound.

4.1. Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-Xyloketal A was achieved in a remarkably efficient one-step process.[5][7] This method involves a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution coupled with three bicyclic acetal formation reactions.[7]

-

Reactants:

-

Phloroglucinol (1,3,5-trihydroxybenzene)

-

(4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (promoter/catalyst)

-

-

Procedure Outline:

-

Phloroglucinol and the chiral alcohol precursor, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran, are combined in an appropriate solvent.

-

The reaction is initiated by the addition of boron trifluoride diethyl etherate under controlled temperature conditions.

-

The reaction mixture is stirred for a specified period to allow for the cascade of three electrophilic aromatic substitutions and three subsequent acetal formations.

-

Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

-

-

Significance: This highly direct and diastereoselective synthesis provides significant insight into the potential biogenesis of xyloketals and confirms the absolute stereochemistry of the natural product.[5][9]

4.2. Isolation from Natural Source

This compound is a secondary metabolite produced by the mangrove fungus Xylaria sp.[2]

-

Source: Fungus Xylaria sp. (No. 2508), isolated from the South China Sea coast.[1][2]

-

Procedure Outline:

-

Cultivation: The fungus is cultured in a suitable medium under static conditions to promote the production of secondary metabolites.

-

Extraction: The fungal mycelia and culture broth are extracted with an organic solvent (e.g., ethyl acetate).

-

Chromatography: The crude extract is subjected to repeated column chromatography (e.g., silica gel) using a gradient elution system (e.g., petroleum ether to ethyl acetate) to separate the various metabolites.[2]

-

Purification: Fractions containing this compound are further purified by techniques such as preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated compound is elucidated and confirmed using spectroscopic methods (NMR, MS) and X-ray diffraction experiments.[2]

-

Visualizations: Synthesis and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate key relationships and processes related to this compound.

Caption: Synthetic pathway of (-)-Xyloketal A.

Caption: Isolation workflow for this compound.

Caption: Mechanism of AChE inhibition by this compound.

References

- 1. This compound | C27H36O6 | CID 10994129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. researchgate.net [researchgate.net]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. Synthesis of this compound, B, C, D, and G analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Xyloketal A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Xyloketal A, a novel polyketide with a unique C3-symmetric cage-like structure, first isolated from the mangrove fungus Xylaria sp. (no. 2508) from the South China Sea. This document is intended to serve as a detailed reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure

Figure 1: Chemical Structure of this compound

This compound possesses a molecular formula of C₂₇H₃₆O₆ as determined by high-resolution mass spectrometry.[1] Its intricate three-dimensional structure has been elucidated through extensive spectroscopic analysis and confirmed by X-ray crystallography.[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound were recorded in CDCl₃. The proton (¹H) and carbon-¹³ (¹³C) NMR data are summarized in Tables 1 and 2, respectively.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 4, 13, 22 | 3.82 | m | |

| 5, 14, 23 | 2.05 | m | |

| 5, 14, 23 | 1.86 | m | |

| 7, 16, 25 | 2.76 | dd | 14.5, 4.5 |

| 7, 16, 25 | 2.50 | dd | 14.5, 9.8 |

| 4-Me, 13-Me, 22-Me | 1.18 | d | 6.1 |

| 8-Me, 17-Me, 26-Me | 1.45 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃) [1]

| Position | Chemical Shift (δ, ppm) |

| 1, 10, 19 | 148.9 |

| 2, 11, 20 | 118.8 |

| 3, 12, 21 | 124.8 |

| 4, 13, 22 | 72.9 |

| 5, 14, 23 | 36.4 |

| 6, 15, 24 | 106.5 |

| 7, 16, 25 | 32.5 |

| 8, 17, 26 | 77.8 |

| 4-Me, 13-Me, 22-Me | 17.0 |

| 8-Me, 17-Me, 26-Me | 25.1 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound [1]

| Technique | Ion | Observed m/z | Calculated m/z |

| HR-FAB-MS | [M+H]⁺ | 457.2601 | 457.2590 |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides information about the functional groups present in the molecule.

Table 4: Infrared (IR) Spectroscopic Data for this compound [1]

| Wavenumber (cm⁻¹) | Interpretation |

| 2970, 2929, 2871 | C-H stretching |

| 1618, 1456 | C=C aromatic stretching |

| 1379 | C-H bending |

| 1200 | C-O stretching |

| 1088, 1045, 1022 | C-O stretching (Ketal) |

Experimental Protocols

The following experimental procedures were utilized for the spectroscopic analysis of this compound.[1]

General Experimental Procedures

Optical rotations were measured on a J-20C polarimeter. IR spectra were recorded on a Perkin-Elmer FT-IR 1760X spectrophotometer. ¹H and ¹³C NMR spectra were obtained on a Bruker AV-500 spectrometer with TMS as an internal standard. Mass spectra were recorded on a VG ZAB-HS mass spectrometer.

Isolation of this compound

This compound was isolated from the ethyl acetate extract of the culture of the mangrove fungus Xylaria sp. (no. 2508). The crude extract was subjected to column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate. This compound was obtained from the fraction eluted with 8% ethyl acetate in petroleum ether as a colorless block crystal.

Spectroscopic Measurements

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded in CDCl₃ at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in ppm relative to TMS.

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass of the [M+H]⁺ ion.

-

Infrared Spectroscopy: The IR spectrum was recorded from a KBr pellet.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

Caption: Workflow for the Isolation and Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of the Xyloketal Family of Compounds

Disclaimer: This technical guide focuses on the Xyloketal family of natural compounds. While the primary request was for information on Xyloketal A, the majority of in-depth mechanistic research available in the public domain has been conducted on its close analog, Xyloketal B. Therefore, this document provides a comprehensive overview of the well-documented mechanisms of Xyloketal B as a representative of the potential bioactivities of the Xyloketal family, alongside the specific known actions of this compound.

Introduction

The Xyloketals are a class of marine-derived natural products isolated from the mangrove fungus Xylaria sp.[1][2] This family of compounds, including Xyloketals A through J, has garnered significant scientific interest due to their diverse and potent biological activities.[1][2] Among these, this compound and Xyloketal B are the most prominently studied.[1][3] They exhibit a range of therapeutic potentials, including neuroprotective, anti-inflammatory, and antioxidant effects.[3][4] This guide provides a detailed technical overview of the molecular mechanisms of action of the Xyloketal family, with a primary focus on the extensively researched Xyloketal B.

This compound: Direct Bioactivities

Research has identified specific molecular targets for this compound, distinguishing its bioactivity profile.

1. Acetylcholinesterase Inhibition:

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][5] This inhibitory action suggests a potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease, where cognitive decline is associated with reduced acetylcholine levels.

2. Blockade of Store-Operated Calcium Entry (SOCE):

This compound demonstrates strong blocking activity of store-operated calcium entry (SOCE).[6] SOCE is a critical cellular process for replenishing intracellular calcium stores and is involved in a multitude of signaling pathways.[7][8] By inhibiting SOCE, this compound can modulate calcium-dependent signaling, which may contribute to its therapeutic effects in conditions characterized by calcium dysregulation.[6][9]

Xyloketal B: A Comprehensive Mechanistic Profile

Xyloketal B has been the subject of extensive research, providing a detailed blueprint for the potential mechanisms of the Xyloketal family. Its actions are multifaceted, primarily revolving around antioxidant, anti-inflammatory, and anti-apoptotic pathways.

1. Antioxidant and Cytoprotective Mechanisms:

Xyloketal B confers significant protection against oxidative stress through the induction of heme oxygenase-1 (HO-1), a potent antioxidant enzyme.[10][11] This is primarily achieved through the activation of the PI3K/Akt/Nrf2 signaling pathway.

-

PI3K/Akt/Nrf2 Signaling Pathway: Xyloketal B promotes the phosphorylation of Akt and Erk1/2.[10][11] This activation leads to the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][11] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the transcription of HO-1.[1][10] HO-1 catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective properties.[10]

2. Anti-inflammatory Mechanisms:

Xyloketal B mitigates inflammatory responses by targeting the Toll-like receptor 4 (TLR4) signaling pathway.[10] Ischemic conditions can activate TLR4, leading to the activation of nuclear factor-κB (NF-κB) and the subsequent production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[8] Xyloketal B has been shown to downregulate the expression of TLR4 and inhibit the activation of NF-κB, thereby reducing the inflammatory cascade.[4][10]

References

- 1. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Xyloketal B: A marine compound with medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C27H36O6 | CID 10994129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of Store-Operated Calcium Entry Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory mechanisms controlling store-operated calcium entry [frontiersin.org]

- 9. Ca2+ release-activated Ca2+ channel blockade as a potential tool in antipancreatitis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine Compound Xyloketal B as a Potential Drug Development Target for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activity Screening of Xyloketal A

This guide provides a comprehensive overview of the biological activities of this compound, a marine-derived natural product. The information presented herein is intended to support further research and drug development efforts by summarizing key activities, providing experimental context, and outlining associated molecular pathways. While research on the broader family of xyloketals is ongoing, this document focuses specifically on the reported biological actions of this compound.

Overview of this compound

This compound is a unique ketal compound with C3 symmetry, isolated from the mangrove fungus Xylaria sp. found in the South China Sea.[1] Along with its analogues, this compound has garnered interest in the scientific community for its potential therapeutic applications. Notably, it has been identified as a promising lead compound for the management of neurological conditions.[2]

Key Biological Activities of this compound

Current research has identified two primary biological activities for this compound: inhibition of acetylcholinesterase and modulation of intracellular calcium levels.

Acetylcholinesterase Inhibition

This compound has been demonstrated to be a potent inhibitor of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in the synaptic cleft, thereby terminating the nerve impulse. Inhibition of this enzyme leads to an accumulation of acetylcholine, enhancing cholinergic neurotransmission. This mechanism is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4] The demonstrated AChE inhibitory activity positions this compound as a significant candidate for further investigation in the context of neurodegenerative disorders.[2]

Inhibition of Store-Operated Ca²+ Entry

Preliminary evidence suggests that this compound may also be involved in the inhibition of store-operated Ca²+ entry (SOCE). SOCE is a crucial mechanism for replenishing intracellular calcium stores in the endoplasmic reticulum (ER) following their depletion, which is essential for maintaining calcium homeostasis and regulating a multitude of cellular processes.[5][6] The dysregulation of SOCE has been implicated in various pathologies. While direct and detailed studies on this compound's effect on SOCE are not extensively available, its potential to modulate this pathway warrants further investigation.

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activity of this compound.

| Biological Activity | Assay | Target Organism/System | Concentration for Effect | p-value | Reference |

| Acetylcholinesterase Inhibition | Not Specified | Not Specified | 1.5 x 10⁻⁵ mol/L | <0.01 | [1] |

Experimental Protocols

Detailed experimental protocols for the screening of this compound are not extensively published. However, based on standard methodologies for the identified biological activities, the following general protocols can be described.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to screen for AChE inhibitors.[7]

Principle: The assay measures the activity of acetylcholinesterase by quantifying the amount of thiocholine released from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be detected spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

General Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and a solution of acetylcholinesterase enzyme. The test compound, this compound, should be dissolved in a suitable solvent.

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Add the acetylcholinesterase enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance of the wells at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis: The rate of reaction is determined from the change in absorbance over time. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined from a dose-response curve.

Store-Operated Ca²+ Entry (SOCE) Assay

SOCE is typically measured by monitoring changes in intracellular calcium concentration ([Ca²⁺]i) using fluorescent calcium indicators.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The intracellular calcium stores (primarily the endoplasmic reticulum) are depleted in a calcium-free medium using an agent like thapsigargin, which inhibits the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump. Calcium is then reintroduced into the extracellular medium, and the subsequent rise in intracellular calcium due to SOCE is measured by the change in fluorescence of the indicator dye. An inhibitor of SOCE will reduce or block this rise in fluorescence.

General Protocol:

-

Cell Preparation: Culture the desired cell line (e.g., pulmonary arterial smooth muscle cells) on coverslips suitable for fluorescence microscopy.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a physiological salt solution.

-

Experimental Setup: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

-

Assay Procedure:

-

Initially, perfuse the cells with a standard calcium-containing solution to establish a baseline [Ca²⁺]i.

-

Switch to a calcium-free solution containing a SERCA inhibitor (e.g., thapsigargin) to deplete the intracellular calcium stores. This will cause a transient increase in [Ca²⁺]i due to leakage from the stores.

-

Pre-incubate the cells with this compound at various concentrations in the calcium-free medium.

-

Reintroduce a calcium-containing solution. The influx of calcium through store-operated channels will cause a sustained increase in [Ca²⁺]i.

-

-

Data Analysis: The change in fluorescence intensity or ratio is used to calculate the intracellular calcium concentration. The magnitude of the SOCE is determined by the increase in [Ca²⁺]i upon the reintroduction of extracellular calcium. The inhibitory effect of this compound is quantified by comparing the SOCE in its presence to that of a control.

Signaling Pathways and Mechanisms of Action

Acetylcholinesterase Inhibition at the Cholinergic Synapse

This compound's inhibition of acetylcholinesterase directly impacts cholinergic neurotransmission. By preventing the breakdown of acetylcholine, it increases the concentration and residence time of the neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic acetylcholine receptors.

Putative Inhibition of Store-Operated Ca²+ Entry

The mechanism of SOCE involves the STIM proteins in the ER membrane sensing low Ca²⁺ levels and subsequently activating Orai channels in the plasma membrane to allow Ca²⁺ influx. This compound is hypothesized to inhibit this process, potentially by interacting with the Orai channels or the STIM-Orai coupling.

Broader Context: The Xyloketal Family

It is important to note that much of the research on the xyloketal family has focused on Xyloketal B. This analogue has demonstrated a wider range of biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic effects.[8][9] The mechanisms of Xyloketal B involve the upregulation of heme oxygenase-1 (HO-1) via the Nrf2 pathway and modulation of the Bcl-2/Bax ratio to protect against apoptosis.[10] While these activities have not yet been reported for this compound, the extensive findings for Xyloketal B provide a valuable framework for future investigations into the broader therapeutic potential of the xyloketal class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acetylcholinesterase Inhibitory Potential of Various Sesquiterpene Analogues for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of store-operated Ca2+ entry channels and K+ channels by caffeic acid phenethylester in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminoethyl diphenylborinate analogues: selective inhibition for store-operated Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plant products with acetylcholinesterase inhibitory activity for insect control [biorisk.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. Xyloketal B: A marine compound with medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Marine Compound Xyloketal B as a Potential Drug Development Target for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

Xyloketal A: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketal A, a marine-derived natural product, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the known and potential therapeutic targets of this compound and its closely related analogue, Xyloketal B. Due to a greater abundance of published research on Xyloketal B, this document will extensively cover its mechanisms of action while presenting the currently available information for this compound. This guide is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Part 1: this compound

Primary Therapeutic Target: Acetylcholinesterase (AChE)

The most prominently identified therapeutic target for this compound is acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease, where cholinergic deficits are a well-established hallmark of the pathology.[2][3]

Currently, there is a lack of publicly available, specific quantitative data, such as IC50 values, for the acetylcholinesterase inhibitory activity of this compound.

Part 2: Xyloketal B - A Multi-Target Therapeutic Candidate

Xyloketal B has been the subject of more extensive research, revealing a range of biological activities that suggest its potential in treating conditions involving oxidative stress, inflammation, and apoptosis, particularly in the context of neurodegenerative diseases.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative findings from in vitro and in vivo studies on Xyloketal B.

| Biological Activity | Model System | Concentration/Dosage | Key Quantitative Results |

| Neuroprotection | Oxygen-Glucose Deprivation (OGD) in PC12 cells | 20 µM | Significantly reduced OGD-induced apoptosis and morphological damage.[6] |

| Neuroprotection | Neonatal Hypoxic-Ischemic (HI) Brain Injury in Mice | 5 mg/kg (i.p.) | Markedly reduced infarct volume in the ipsilateral hemisphere.[7] |

| Anti-inflammation | Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats | 50 mg/kg | Significantly decreased mRNA levels of TNF-α, IL-1β, IL-6, and IFN-γ.[8] |

| Antioxidant Activity | Phorbol Myristate Acetate (PMA)-induced Zebrafish Embryos | Concentration-dependent | Decreased NADPH oxidase activity.[6] |

| Anti-apoptotic Activity | Oxygen-Glucose Deprivation (OGD) in Neurons | Not specified | Increased the Bcl-2/Bax ratio, indicative of apoptosis inhibition.[6] |

Signaling Pathways and Mechanisms of Action

Xyloketal B exerts its therapeutic effects by modulating several key signaling pathways.

Xyloketal B has been shown to mitigate inflammatory and oxidative stress through the modulation of the Toll-like receptor 4 (TLR4) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

Figure 1: Xyloketal B's dual action on inflammatory and antioxidant pathways.

A crucial mechanism of Xyloketal B's cytoprotective effect is its ability to modulate the intrinsic apoptosis pathway by regulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.

Figure 2: Modulation of the Bcl-2/Bax apoptotic pathway by Xyloketal B.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a standard method for determining AChE activity and inhibition.

Workflow:

Figure 3: Workflow for the acetylcholinesterase inhibition assay.

Detailed Steps:

-

Reagent Preparation : Prepare solutions of AChE, acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture : In a 96-well plate, combine the buffer, DTNB, and AChE solution. Add the test compound at various concentrations.

-

Pre-incubation : Incubate the plate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Reaction Initiation : Start the reaction by adding the ATCI substrate.

-

Measurement : Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis : Calculate the rate of reaction. The percentage of inhibition is determined by comparing the reaction rate in the presence of the test compound to that of a control without the inhibitor. The IC50 value is then calculated from the dose-response curve.[9][10][11]

Conclusion and Future Directions

This compound and B represent promising classes of marine-derived compounds with significant therapeutic potential. While this compound is primarily recognized for its acetylcholinesterase inhibitory activity, suggesting its utility in neurodegenerative disorders like Alzheimer's disease, further quantitative and mechanistic studies are imperative.

Xyloketal B has demonstrated a broader, multi-target profile, effectively modulating key pathways involved in inflammation, oxidative stress, and apoptosis. These findings strongly support its further investigation as a potential treatment for ischemic stroke and other complex diseases.

For drug development professionals, the distinct yet related profiles of this compound and B offer opportunities for lead optimization and the development of novel therapeutics targeting a range of pathologies. Future research should aim to delineate the specific molecular interactions of these compounds with their targets and to conduct comprehensive preclinical and clinical evaluations.

References

- 1. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multi-Target Mechanisms of Phytochemicals in Alzheimer’s Disease: Effects on Oxidative Stress, Neuroinflammation and Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitors: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. Xyloketal B: A marine compound with medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Marine Compound Xyloketal B as a Potential Drug Development Target for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in silico cholinesterase inhibitory potential of metabolites from Laurencia snackeyi (Weber-van Bosse) M. Masuda - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. japsonline.com [japsonline.com]

An In-depth Technical Guide to Xyloketal A Analogues and Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xyloketals are a class of natural products first isolated from the mangrove fungus Xylaria sp. found in the South China Sea.[1][2][3] These compounds, particularly Xyloketal A and its analogues, have garnered significant attention within the scientific community due to their diverse and potent biological activities.[4][5] Possessing a unique and complex chemical architecture, xyloketals have demonstrated promising therapeutic potential in a range of disease models, including those for neurodegenerative disorders and cardiovascular diseases.[6][7] Their mechanisms of action often involve the modulation of key cellular signaling pathways related to oxidative stress and inflammation.[8][9] This technical guide provides a comprehensive overview of the synthesis, biological activities, and underlying mechanisms of this compound analogues and derivatives, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development efforts.

Core Structures

The foundational structure of xyloketals features a complex polycyclic system. This compound is characterized by its C3-symmetric molecular structure.[4] The diverse analogues, including Xyloketals B, C, D, and G, arise from variations in this core structure.[10] The synthesis of these analogues often involves the strategic use of key building blocks such as 3-hydroxymethyl-2-methyl-4,5-dihydrofuran.[10]

Quantitative Biological Activity

The biological efficacy of Xyloketal analogues and derivatives has been quantified in various in vitro and in vivo models. The following tables summarize the available quantitative data, providing a basis for structure-activity relationship (SAR) studies and the selection of lead compounds for further development.

Table 1: Cardioprotective Activity of Xyloketal B Derivatives

| Compound | Assay | Model | EC50 (µM) | Reference |

| Xyloketal B (31) | H₂O₂-induced cell injury | HUVECs | 15.97 | [11] |

| Derivative 23 | H₂O₂-induced cell injury | HUVECs | 5.10 | [11] |

| Derivative 24 | H₂O₂-induced cell injury | HUVECs | 3.59 | [11] |

HUVECs: Human Umbilical Vein Endothelial Cells

Table 2: Neuroprotective Activity of Xyloketal Derivatives

| Compound | Assay | Model | Activity | Reference |

| 1 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 8 | C. elegans Longevity-Extending Assay | C. elegans | Significantly extended survival rates | [5] |

| 9 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 15 | C. elegans Longevity-Extending Assay | C. elegans | Significantly extended survival rates | [5] |

| 16 | C. elegans Longevity-Extending Assay | C. elegans | Significantly extended survival rates | [5] |

| 23 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 24 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 36 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 39 | Zebrafish Respiratory Burst Assay | Zebrafish | Strongly attenuated ROS generation at 50 µM | [5] |

| 1 | MPP+-induced Neurotoxicity | C. elegans | High neuroprotective activity | [5] |

| 8 | MPP+-induced Neurotoxicity | C. elegans | High neuroprotective activity | [5] |

Note: For the neuroprotective activities, specific IC50 or EC50 values were not provided in the primary literature, but the compounds were identified as having significant protective effects.

Signaling Pathways and Mechanisms of Action

Xyloketal analogues exert their biological effects through the modulation of several critical signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a key regulator of cellular antioxidant responses. Xyloketal B has been shown to induce the nuclear translocation of Nrf2, leading to the upregulation of HO-1 expression.[1] This, in turn, contributes to the antioxidant and anti-apoptotic effects of Xyloketal B.[1] The activation of this pathway is mediated, at least in part, through the PI3K/Akt and ERK signaling cascades.[1]

PPARα/PGC1α Signaling Pathway

The Peroxisome proliferator-activated receptor-alpha (PPARα) and its coactivator PGC1α are master regulators of lipid metabolism and cellular energy homeostasis. Xyloketal B has been shown to activate this pathway, which may contribute to its beneficial effects in metabolic disorders.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound analogues and derivatives.

Synthesis of Xyloketal Analogues

A general and efficient method for the synthesis of demethyl analogues of Xyloketals A, B, C, D, and G involves a boron trifluoride diethyl etherate-promoted electrophilic aromatic substitution reaction.[10]

Detailed Protocol:

-

Reaction Setup: To a solution of the corresponding phenol in dichloromethane (CH₂Cl₂) at -78 °C, add anhydrous magnesium sulfate (MgSO₄) and boron trifluoride diethyl etherate (BF₃·OEt₂).

-

Addition of Dihydrofuran: Add a solution of 3-hydroxymethyl-2-methyl-4,5-dihydrofuran in CH₂Cl₂ dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to stir at -78 °C for a specified time (e.g., 20 minutes), then warm to room temperature and stir for an additional period (e.g., 18 hours).

-

Quenching and Extraction: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Xyloketal analogue.

H₂O₂-Induced HUVEC Injury Assay

This assay is used to evaluate the cytoprotective effects of compounds against oxidative stress in human umbilical vein endothelial cells (HUVECs).[11]

Protocol:

-

Cell Seeding: Seed HUVECs in 96-well plates at a density of approximately 8 x 10³ cells per well and culture for 24 hours.[12]

-

Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compounds (e.g., 1 µM and 10 µM) for a specified duration (e.g., 30 minutes).[11]

-

Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the wells to a final concentration that induces approximately 50% cell death (e.g., 200-600 µM) and incubate for a further period (e.g., 16-24 hours).[11][12]

-

Cell Viability Assessment (MTT Assay):

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.45-0.5 mg/mL) and incubate for 2-4 hours at 37°C.[13]

-

Add a solubilization solution (e.g., 100 µL of DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[13]

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the EC50 value of the test compounds.

DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.

-

Sample Preparation: Prepare a series of dilutions of the test compound in the same solvent used for the DPPH solution.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells, followed by the addition of the DPPH working solution. Include a control with the solvent only.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein expression levels of Nrf2 and HO-1.

Protocol:

-

Cell Lysis: After treatment with the test compounds, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Nrf2 and HO-1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

This compound analogues and derivatives represent a promising class of bioactive compounds with significant potential for the development of novel therapeutics for neurodegenerative and cardiovascular diseases. Their multifaceted mechanisms of action, primarily centered on the modulation of key signaling pathways involved in cellular stress and inflammation, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the structure-activity relationships, optimization of lead compounds, and elucidation of the intricate molecular mechanisms underlying the therapeutic effects of these fascinating natural products. Continued research in this area holds the promise of translating the therapeutic potential of xyloketals into clinical applications.

References

- 1. Xyloketal B Exhibits Its Antioxidant Activity through Induction of HO-1 in Vascular Endothelial Cells and Zebrafish [mdpi.com]

- 2. Multifaceted bioactivity of marine fungal derived secondary metabolite, xyloketal B -a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xyloketal B: A marine compound with medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Marine Compound Xyloketal B as a Potential Drug Development Target for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. Synthesis of this compound, B, C, D, and G analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Silico ADME Properties of Xyloketal A: A Technical Overview

Introduction

Xyloketal A is a naturally occurring compound first isolated from the mangrove fungus Xylaria sp.[1] As with many novel natural products, understanding its potential as a therapeutic agent requires a thorough evaluation of its pharmacokinetic profile. In the early stages of drug discovery and development, in silico methods for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties are invaluable. These computational approaches offer a rapid and cost-effective means to assess the drug-like qualities of a molecule, helping to identify potential liabilities and guide further experimental work.

This technical guide provides a detailed overview of the in silico ADME properties of this compound. The data presented herein is a compilation of information from publicly available databases and predictions generated using established computational models. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are key determinants of its pharmacokinetic behavior. The following table summarizes the computed physicochemical properties of this compound, obtained from the PubChem database (CID 10994129).[1]

| Property | Value | Unit | Data Source |

| Molecular Formula | C27H36O6 | PubChem[1] | |

| Molecular Weight | 456.6 | g/mol | PubChem[1] |

| XLogP3 | 3.6 | PubChem | |

| Hydrogen Bond Donors | 0 | PubChem | |

| Hydrogen Bond Acceptors | 6 | PubChem | |

| Rotatable Bond Count | 0 | PubChem | |

| Topological Polar Surface Area (TPSA) | 55.4 | Ų | PubChem |

| Heavy Atom Count | 33 | PubChem | |

| Complexity | 913 | PubChem |

Pharmacokinetic Predictions (ADME)

The ADME profile of a drug candidate determines its bioavailability and residence time in the body. The following sections detail the predicted ADME properties of this compound.

Absorption

The absorption of a drug, particularly after oral administration, is a critical factor for its efficacy. Predictions for gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation are presented below.

| Parameter | Prediction |

| Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Yes |

These predictions are based on the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) model, which relies on lipophilicity (WLOGP) and polarity (TPSA).[2][3]

Metabolism

The metabolic stability of a compound is largely determined by its interaction with drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family. The predicted inhibition of major CYP isoforms by this compound is summarized in the following table.

| CYP Isoform | Prediction |

| CYP1A2 | Inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2C9 | Inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Inhibitor |

Note: These are predictions and require experimental validation.

Drug-Likeness and Medicinal Chemistry

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties consistent with known drugs. One of the most widely used guidelines is Lipinski's Rule of Five.

Lipinski's Rule of Five

This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria:

-

Molecular weight ≤ 500 g/mol

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

The table below evaluates this compound against these criteria.

| Rule | Value | Conformance |

| Molecular Weight ( g/mol ) | 456.6 | Yes |

| LogP | 3.6 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 6 | Yes |

| Violations | 0 | Yes |

This compound does not violate any of Lipinski's rules, suggesting a favorable profile for oral bioavailability.

Computational Methodology

The in silico ADME and physicochemical properties presented in this guide were predicted using the SwissADME web tool.[4][5][6] This platform utilizes a variety of established models to estimate the pharmacokinetic properties of small molecules.

Prediction of Physicochemical Properties

The physicochemical properties such as molecular weight, LogP, and TPSA were calculated based on the chemical structure of this compound. The LogP value, a measure of lipophilicity, is a consensus prediction from five different methods.

Prediction of Pharmacokinetics

-

Gastrointestinal Absorption and BBB Permeation: These were predicted using the BOILED-Egg model.[2][3] This model is a graphical method that plots the predicted lipophilicity (WLOGP) against the polarity (TPSA) of a molecule. Compounds falling within the "white" of the egg are predicted to have high GI absorption, while those in the "yolk" are predicted to permeate the blood-brain barrier.[3][7]

-

Metabolism: The potential for this compound to inhibit major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) was predicted using support vector machine (SVM) models.[8]

Prediction of Drug-Likeness

The evaluation against Lipinski's Rule of Five was performed by comparing the calculated physicochemical properties of this compound to the defined thresholds.

Visualizations

The following diagrams illustrate key aspects of the in silico ADME prediction process and the relationships between the physicochemical properties and the predicted pharmacokinetic outcomes.

Caption: Workflow for in silico ADME prediction of this compound.

Caption: Conceptual diagram of the BOILED-Egg model for this compound.

Conclusion

The in silico analysis of this compound suggests a promising ADME profile for a potential drug candidate. It exhibits physicochemical properties that are favorable for oral bioavailability, with no violations of Lipinski's Rule of Five. Predictions indicate high gastrointestinal absorption and the potential to cross the blood-brain barrier. However, the predicted inhibition of several key cytochrome P450 enzymes warrants further investigation, as this could indicate a potential for drug-drug interactions. The data and models presented in this technical guide provide a solid foundation for guiding future preclinical studies to experimentally validate these in silico findings.

References

- 1. This compound | C27H36O6 | CID 10994129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A BOILED‐Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules | Semantic Scholar [semanticscholar.org]

- 3. SwissADME [swissadme.ch]

- 4. Using In Silico Approach for Metabolomic and Toxicity Prediction of Alternariol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SwissADME and pkCSM Webservers Predictors: an integrated Online Platform for Accurate and Comprehensive Predictions for In Silico ADME/T Properties of Artemisinin and its Derivatives | Kompleksnoe Ispolzovanie Mineralnogo Syra = Complex use of mineral resources [kims-imio.com]

- 7. SwissADME [swissadme.ch]

- 8. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Xyloketal A: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xyloketal A is a unique, C3-symmetric marine natural product isolated from the mangrove fungus Xylaria sp.[1][2] While its structural novelty has garnered significant interest, the body of research on its specific biological activities and mechanisms of action is nascent compared to its more extensively studied analogue, Xyloketal B. This technical guide provides a comprehensive review of the existing literature on this compound, including its synthesis and known biological effects. Due to the limited data available directly on this compound, this review also judiciously extrapolates potential biological activities and signaling pathway involvement based on the substantial research conducted on Xyloketal B, a structurally related and potent bioactive molecule from the same fungal source.[3][4] All extrapolated information is clearly delineated to distinguish it from data specific to this compound. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of the xyloketal family of compounds.

Introduction

The marine environment is a rich reservoir of structurally diverse and biologically active secondary metabolites. Among these, the xyloketals, isolated from the mangrove fungus Xylaria sp., have emerged as a promising class of natural products with a wide array of pharmacological properties.[3][5] this compound, the first in this series to be identified, possesses a unique and sterically complex C3-symmetric structure.[1] Initial studies have highlighted its potential as an inhibitor of acetylcholine esterase and a modulator of calcium channels, suggesting its relevance in the context of neurodegenerative and cardiovascular diseases.[1][6][7]

This review synthesizes the current knowledge on this compound, with a focus on providing quantitative data, detailed experimental methodologies, and visual representations of implicated signaling pathways to facilitate further research and drug development efforts.

Physicochemical Properties and Synthesis

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₆O₆ | [2] |

| Molecular Weight | 456.6 g/mol | [2] |

| Appearance | Colorless crystals | |

| IUPAC Name | (4R,7R,8R,13R,16R,17R,22R,25R,26R)-4,7,13,16,22,25-hexamethyl-3,5,12,14,21,23-hexaoxaheptacyclo[18.7.0.0²,¹⁰.0⁴,⁸.0¹¹,¹⁹.0¹³,¹⁷.0²²,²⁶]heptacosa-1,10,19-triene | [2] |

Total Synthesis of (-)-Xyloketal A

The first total synthesis of (-)-Xyloketal A was accomplished in a remarkably efficient one-step process from phloroglucinol (1,3,5-trihydroxybenzene) and (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran. This synthesis features a boron trifluoride diethyl etherate-promoted triple electrophilic aromatic substitution reaction coupled with three bicyclic acetal formations.

-

Reactants: Phloroglucinol, (4R)-3-hydroxymethyl-2,4-dimethyl-4,5-dihydrofuran.

-

Reagents and Conditions: A mixture of a two-fold excess (per phenolic reaction site of phloroglucinol) of the alcohol and phloroglucinol (1 equivalent) in ether at -78 °C is stirred with boron trifluoride diethyl etherate (1 equivalent) and anhydrous magnesium sulfate.

-

Reaction Time: 20 minutes.

-

Yield: The reaction leads to the isolation of a chromatographically inseparable mixture of this compound and 2,6-epi-xyloketal A in 79% yield with a diastereomeric ratio of 4:1.

-

Purification: An analytically pure sample of synthetic (-)-Xyloketal A can be obtained by crystallization from petroleum ether.

Biological Activities and Mechanism of Action

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1] This inhibitory activity suggests a potential therapeutic application in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

| Compound | Target | IC₅₀ | Assay Method | Reference |

| This compound | Acetylcholinesterase | Data not specified in available literature | Ellman's method (presumed) | [1] |

Note: While the inhibitory activity is reported, specific IC₅₀ values for this compound are not provided in the currently available literature.

L-type Calcium Channel Blocking Activity

This compound has been shown to exhibit strong blocking activity on store-operated calcium entry (SOCE) in primary distal pulmonary arterial smooth muscle cells.[7] This suggests a role in modulating intracellular calcium levels, which is crucial for a variety of cellular processes, including muscle contraction and neurotransmission.

| Compound | Target | Effect | Cell Line | Assay Method | Reference |

| This compound | Store-operated Ca²⁺ entry (SOCE) | Strong blocking activity | Mouse primary distal pulmonary arterial smooth muscle cells (PASMCs) | Fura-2 calcium imaging | [7] |

Extrapolated Biological Activities from Xyloketal B Studies

Disclaimer: The following sections detail the biological activities and mechanisms of action of Xyloketal B. Due to the structural similarity between this compound and B, it is plausible that this compound may exhibit similar properties. However, the following activities have not been experimentally verified for this compound and should be considered as potential areas for future investigation.

Antioxidant Activity (Inferred from Xyloketal B)

Xyloketal B is a potent antioxidant.[3] It has been shown to scavenge free radicals directly and to induce the expression of endogenous antioxidant enzymes.[8]

| Compound | Activity | IC₅₀ / EC₅₀ | Assay | Reference |

| Xyloketal B | DPPH radical scavenging | Not specified | DPPH assay | [9] |

| Xyloketal B | Protection against H₂O₂-induced HUVEC injury | EC₅₀ = 15.97 μM | MTT assay | [10][11] |

-

Principle: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.

-

Procedure:

-

Prepare a solution of DPPH in methanol.

-